molecular formula C15H12N2O B2542552 3-anilinoisoquinolin-1(2H)-one CAS No. 56100-50-6

3-anilinoisoquinolin-1(2H)-one

Cat. No.: B2542552
CAS No.: 56100-50-6
M. Wt: 236.274
InChI Key: UZQIOQVHUUAJOZ-UHFFFAOYSA-N
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Description

3-anilinoisoquinolin-1(2H)-one is an organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that contain a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-anilinoisoquinolin-1(2H)-one can be achieved through several synthetic routes. One common method involves the reaction of isoquinoline with aniline in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions with a solvent such as ethanol or acetic acid. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.

Another method involves the use of a palladium-catalyzed cross-coupling reaction between isoquinoline and aniline derivatives. This method provides a more efficient and selective synthesis of this compound, with higher yields and fewer side products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product. Industrial production often employs optimized reaction conditions, including the use of high-pressure reactors and advanced purification techniques to ensure the efficient and cost-effective synthesis of the compound.

Chemical Reactions Analysis

Types of Reactions

3-anilinoisoquinolin-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can yield amine derivatives. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: The aniline group in this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation. These reactions are often carried out using reagents like nitric acid, sulfuric acid, and halogens, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, chlorine or bromine for halogenation.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

3-anilinoisoquinolin-1(2H)-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules

    Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain kinases, which are enzymes involved in cell signaling pathways.

    Medicine: The compound is being investigated for its potential therapeutic applications. It has shown activity against certain cancer cell lines and is being explored as a potential anticancer agent.

    Industry: In the industrial sector, this compound is used in the development of dyes and pigments. Its unique structure allows for the creation of vibrant and stable colors.

Mechanism of Action

The mechanism of action of 3-anilinoisoquinolin-1(2H)-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and disrupting the signaling pathways involved in cell proliferation and survival. This inhibition can lead to the induction of apoptosis (programmed cell death) in cancer cells, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

    3-anilinoquinolin-2(1H)-one: Similar structure but with a quinoline core instead of an isoquinoline core.

    3-anilinopyridin-2(1H)-one: Contains a pyridine ring instead of an isoquinoline ring.

    3-anilinobenzofuran-2(1H)-one: Features a benzofuran ring system.

Uniqueness

3-anilinoisoquinolin-1(2H)-one is unique due to its isoquinoline core, which imparts distinct chemical and biological properties. The presence of the aniline group further enhances its reactivity and potential applications in various fields. Compared to similar compounds, this compound offers a unique combination of structural features that make it a valuable compound for research and industrial applications.

Biological Activity

3-anilinoisoquinolin-1(2H)-one is an organic compound classified within the isoquinoline family, characterized by a unique structure that combines an isoquinoline core with an aniline moiety. This compound has garnered attention in biological research due to its potential as an enzyme inhibitor and its applications in medicinal chemistry, particularly in anticancer therapy.

Enzyme Inhibition

Research indicates that this compound exhibits significant biological activity through its role as an enzyme inhibitor, particularly targeting kinases involved in critical cell signaling pathways. The inhibition of these kinases can disrupt cellular processes such as proliferation and survival, leading to apoptosis in cancer cells. The compound's mechanism of action involves binding to the active site of these enzymes, effectively blocking their function.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. For instance, it has shown efficacy against various cancer cell lines, indicating its promise as a therapeutic agent. The compound's ability to induce cell death in malignant cells while sparing normal cells is particularly noteworthy, making it a candidate for further development in cancer treatment.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through its structure-activity relationship (SAR). The presence of the isoquinoline core is crucial for its inhibitory effects on kinases, while modifications to the aniline group can enhance or diminish its potency. Comparative studies with similar compounds reveal that variations in substituents can lead to significant differences in biological activity.

Case Study 1: Kinase Inhibition

In a study published in a peer-reviewed journal, researchers evaluated the kinase inhibitory activity of this compound against several targets, including AKT and ERK pathways. The results demonstrated that the compound effectively inhibited these kinases at micromolar concentrations, leading to reduced cell viability in treated cancer cell lines.

Case Study 2: Antitumor Efficacy

Another research project focused on the antitumor efficacy of this compound in vivo. Mice bearing xenograft tumors were treated with varying doses of the compound. The findings indicated a dose-dependent reduction in tumor size, along with increased apoptosis markers in tumor tissues, supporting its potential as an anticancer therapeutic agent.

Comparative Analysis with Similar Compounds

CompoundStructure TypeBiological Activity
This compoundIsoquinolineKinase inhibitor; anticancer
3-anilinoquinolin-2(1H)-oneQuinolineModerate kinase inhibition
3-anilinopyridin-2(1H)-onePyridineLower anticancer activity
3-anilinobenzofuran-2(1H)-oneBenzofuranLimited biological studies

The table above illustrates how this compound compares to similar compounds. Its unique isoquinoline structure contributes to its enhanced biological activity, particularly as a kinase inhibitor.

Properties

IUPAC Name

3-anilino-2H-isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c18-15-13-9-5-4-6-11(13)10-14(17-15)16-12-7-2-1-3-8-12/h1-10H,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZQIOQVHUUAJOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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